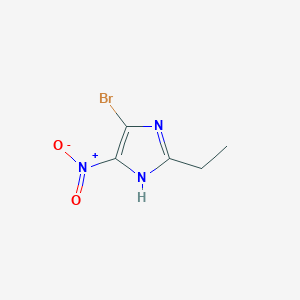

4-bromo-2-ethyl-5-nitro-1H-imidazole

説明

4-Bromo-2-ethyl-5-nitro-1H-imidazole (BEI) is a heterocyclic organic compound that has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. BEI is an important intermediate for the synthesis of a wide range of compounds, and it is also known to have potential pharmacological activity. BEI has been studied for its potential as an anti-inflammatory, antifungal, and antiviral agent, as well as for its use in cancer therapy.

科学的研究の応用

Pharmaceutical Drug Synthesis

4-bromo-2-ethyl-5-nitro-1H-imidazole: is a valuable precursor in the synthesis of drugs due to the imidazole ring’s presence in many biologically active compounds. The imidazole moiety is a core structure in drugs like metronidazole and tinidazole, which are used to treat bacterial and protozoal infections . The bromo and nitro groups in this compound can act as pharmacophores, enhancing the compound’s medicinal properties.

Antimicrobial Agents

The nitro group of 4-bromo-2-ethyl-5-nitro-1H-imidazole can be reduced in vivo to reactive species that damage microbial DNA, making it an effective component in antimicrobial agents . This mechanism is exploited in the development of new antimicrobial therapies, particularly against drug-resistant strains.

Anticancer Research

Imidazole derivatives have shown promise in anticancer research. The electron-withdrawing nitro group in 4-bromo-2-ethyl-5-nitro-1H-imidazole can be involved in the formation of compounds that disrupt cancer cell proliferation. Researchers are exploring its use in designing novel chemotherapeutic agents .

Agricultural Chemicals

The imidazole ring is also found in various agrochemicals4-bromo-2-ethyl-5-nitro-1H-imidazole can serve as a starting material for the synthesis of pesticides and fungicides, contributing to the protection of crops from pests and diseases .

Material Science

In material science, 4-bromo-2-ethyl-5-nitro-1H-imidazole can be used to create polymers with specific properties. The bromo group, in particular, is useful for further chemical modifications that can lead to materials with desired thermal and mechanical characteristics .

Organic Synthesis

This compound is a versatile intermediate in organic synthesis. It can undergo various reactions, including palladium-catalyzed coupling, to produce a wide array of imidazole derivatives. These derivatives can then be used as building blocks for more complex molecules .

Analytical Chemistry

4-bromo-2-ethyl-5-nitro-1H-imidazole: can be used as a reagent in analytical chemistry to detect or quantify other substances. Its reactivity with other compounds can be utilized in developing assays and diagnostic tests .

Biochemical Research

The imidazole ring is a mimic of the histidine amino acid side chain, which plays a crucial role in enzyme active sites. Therefore, 4-bromo-2-ethyl-5-nitro-1H-imidazole can be used in biochemical research to study enzyme mechanisms and design enzyme inhibitors .

作用機序

Target of Action

Imidazoles, in general, are known to interact with a variety of biological targets due to their versatile heterocyclic structure .

Mode of Action

Imidazoles typically interact with their targets through the formation of hydrogen bonds and π-π stacking interactions

Biochemical Pathways

Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the diverse applications of imidazoles

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .

特性

IUPAC Name |

4-bromo-2-ethyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-3-7-4(6)5(8-3)9(10)11/h2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIJYFFMEHGGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

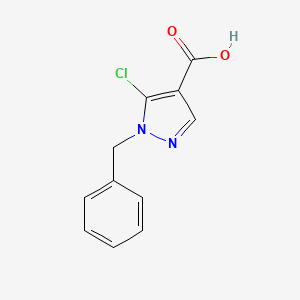

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)

![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)